molecular formula C10H22N2O5 B609260 m-PEG4-Hydrazide CAS No. 1449390-68-4

m-PEG4-Hydrazide

Cat. No.: B609260
CAS No.: 1449390-68-4
M. Wt: 250.3
InChI Key: BWJIGUIALJCPML-UHFFFAOYSA-N
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Description

m-PEG4-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a hydrophilic compound that enhances the water solubility of the molecules it is attached to. The compound contains a hydrazide group, which reacts with aldehydes to form hydrazone bonds, making it useful in various bioconjugation applications .

Mechanism of Action

Target of Action

m-PEG4-Hydrazide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain an aldehyde or ketone group . The hydrazine moiety of this compound reacts with these groups to form semi-permanent hydrazone bonds .

Mode of Action

This compound operates by connecting two different ligands through a linker . One of these ligands is for an E3 ubiquitin ligase, and the other is for the target protein . This interaction allows this compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, this compound can influence various downstream effects, depending on the specific function of the degraded protein .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely influenced by its PEG-based structure . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media , which can enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific target protein being degraded . By selectively degrading target proteins, this compound can influence a variety of cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of aldehyde or ketone groups in the target protein is necessary for this compound to form hydrazone bonds . Additionally, the hydrophilic nature of the PEG linkers can enhance the compound’s stability and efficacy in aqueous environments .

Biochemical Analysis

Biochemical Properties

m-PEG4-Hydrazide plays a significant role in biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment of PEG to proteins and other biomolecules, which can decrease aggregation and increase solubility . This compound, as a PEG linker, is used to synthesize PROTAC , a type of drug that can degrade disease-causing proteins in cells .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in PEGylation. By attaching to proteins, it can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, PEGylation can prevent the recognition of the protein by the immune system, thereby prolonging the half-life of the protein .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the process of PEGylation, this compound forms a covalent bond with the target protein, which can lead to changes in the protein’s function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the PEGylation process can improve the stability of proteins, preventing their degradation . Long-term effects on cellular function, such as changes in protein activity and half-life, can also be observed .

Metabolic Pathways

This compound is involved in the metabolic pathway of PEGylation . This process can affect metabolic flux and metabolite levels by altering the properties of proteins and other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to the proteins it is attached to. The PEGylation process can affect the localization or accumulation of these proteins .

Subcellular Localization

The subcellular localization of this compound is determined by the proteins it is attached to. Through PEGylation, it can be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-Hydrazide typically involves the reaction of polyethylene glycol with hydrazine. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

m-PEG4-Hydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

m-PEG4-Hydrazide can be compared with other polyethylene glycol-based linkers, such as:

Uniqueness

This compound is unique due to its specific hydrazide group, which allows for the formation of stable hydrazone bonds. This property makes it particularly useful in the synthesis of PROTACs and other bioconjugates .

Properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O5/c1-14-4-5-16-8-9-17-7-6-15-3-2-10(13)12-11/h2-9,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJIGUIALJCPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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